molecular formula C25H20FN3O3 B244175 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide

4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide

Cat. No. B244175
M. Wt: 429.4 g/mol
InChI Key: MDGHAUNMDYNASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide involves the inhibition of specific proteins involved in cell proliferation and survival. It has been shown to target the protein kinase B (Akt) pathway, which is involved in various cellular processes such as cell growth, survival, and metabolism. By inhibiting this pathway, 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide can induce cell death in cancer cells and modulate neuronal activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide have been studied extensively in vitro and in vivo. In cancer cells, it has been shown to induce cell death by inhibiting the Akt pathway and activating apoptotic pathways. In the brain, it has been shown to modulate neuronal activity and synaptic plasticity by regulating the activity of specific ion channels and receptors. However, the exact biochemical and physiological effects of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide may vary depending on the specific cell type and experimental conditions.

Advantages and Limitations for Lab Experiments

The advantages of using 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide in lab experiments include its potential applications in various fields such as cancer research, neurobiology, and drug discovery. It is also relatively easy to synthesize and purify, making it a convenient lead compound for the development of new drugs. However, the limitations of using 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide in lab experiments include its potential toxicity and the need for further studies to determine its exact biochemical and physiological effects.

Future Directions

There are several future directions for the study of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide. One direction is to further investigate its potential applications in cancer research, neurobiology, and drug discovery. Another direction is to study its toxicity and safety profile in vivo, as well as its pharmacokinetics and pharmacodynamics. Furthermore, the development of new derivatives and analogs of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide may lead to the discovery of more potent and selective compounds with improved therapeutic potential.

Synthesis Methods

The synthesis of 4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide involves the reaction of 5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyaniline and 4-cyano-2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.

Scientific Research Applications

4-cyano-2-fluoro-N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]benzamide has been studied for its potential applications in various fields such as cancer research, neurobiology, and drug discovery. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neurobiology, it has been studied for its potential role in modulating neuronal activity and synaptic plasticity. In drug discovery, it has been used as a lead compound for the development of new drugs targeting specific molecular pathways.

properties

Molecular Formula

C25H20FN3O3

Molecular Weight

429.4 g/mol

IUPAC Name

4-cyano-2-fluoro-N-[2-methoxy-5-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C25H20FN3O3/c1-14(2)16-5-9-23-21(11-16)29-25(32-23)17-6-8-22(31-3)20(12-17)28-24(30)18-7-4-15(13-27)10-19(18)26/h4-12,14H,1-3H3,(H,28,30)

InChI Key

MDGHAUNMDYNASG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C=C(C=C4)C#N)F

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)OC)NC(=O)C4=C(C=C(C=C4)C#N)F

Origin of Product

United States

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